molecular formula C14H20BrNO2 B14134719 2-Bromo-N,N-diisopropyl-5-methoxybenzamide

2-Bromo-N,N-diisopropyl-5-methoxybenzamide

Cat. No.: B14134719
M. Wt: 314.22 g/mol
InChI Key: APKGXNJDGJUQMD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diisopropyl-5-methoxybenzamide is an organic compound that features a bromine atom, a methoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes the bromination of 5-methoxybenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then reacted with N,N-diisopropylamine under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diisopropyl-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Bromo-N,N-diisopropyl-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diisopropyl-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-diisopropyl-5-methoxybenzamide is unique due to its specific substitution pattern and the presence of the diisopropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

2-bromo-5-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)12-8-11(18-5)6-7-13(12)15/h6-10H,1-5H3

InChI Key

APKGXNJDGJUQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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